molecular formula C6H8N2O B008416 1-(5-Methyl-1H-pyrazol-4-yl)ethanone CAS No. 105224-04-2

1-(5-Methyl-1H-pyrazol-4-yl)ethanone

Cat. No. B008416
M. Wt: 124.14 g/mol
InChI Key: MITHGUSEVJOZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazoline derivatives, including compounds similar to 1-(5-Methyl-1H-pyrazol-4-yl)ethanone, typically involves cyclization reactions of appropriate precursors. For example, the synthesis of closely related pyrazoline compounds has been reported, where diazotization and reactions with phenyl isothiocyanate have led to a variety of derivatives, including those with significant antiviral activity (Attaby et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(5-Methyl-1H-pyrazol-4-yl)ethanone has been characterized by spectroscopic techniques and confirmed by X-ray diffraction studies. These analyses reveal details about the geometrical parameters, crystalline systems, and space groups, providing insights into the molecular conformation and stability arising from hyper-conjugative interactions and charge delocalization (Delgado et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving pyrazoline derivatives encompass a wide range of transformations, including diazotization, coupling reactions, and reactions with active halogen-containing compounds. These reactions lead to the formation of a diverse array of heterocyclic compounds, demonstrating the versatility and reactivity of the pyrazoline moiety (Attaby et al., 2006).

Physical Properties Analysis

The physical properties of pyrazoline derivatives, such as melting points, solubility, and crystal packing, are crucial for understanding their behavior in different environments. Studies often employ techniques like Hirshfeld surface analysis to visualize intermolecular interactions in the crystal structure, which influence the compound's physical properties (Delgado et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrazoline derivatives, including their reactivity, stability, and potential for charge transfer, are analyzed through various spectroscopic and computational methods. Notably, HOMO-LUMO analysis and molecular docking studies suggest that certain pyrazoline compounds might exhibit inhibitory activity against specific targets, highlighting their chemical properties and potential therapeutic applications (Mary et al., 2015).

Scientific Research Applications

  • Kinesin Spindle Protein Inhibition : A derivative, 1-3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl-ethanone, demonstrates potential inhibitory activity against kinesin spindle protein, which is crucial in cancer research (ShanaParveen et al., 2016).

  • Anti-Neoplastic Activity : The optimized molecular structure of a related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, supports its stability and potential anti-neoplastic activities (Mary et al., 2015).

  • Antifungal Activity : Derivatives such as (+/-)-1-(5-aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone show moderate antifungal activities against strains of Candida parapsilosis (Mamolo et al., 2003).

  • Novel Synthetic Approaches : Research includes the development of novel, diastereoselective synthesis methods for related pyrazolone compounds, enabling the preparation of various aromatic compounds with unique structures (Bondock, 2014).

  • Antimicrobial and Antioxidant Activities : Certain 1,2,3-triazolyl chalcone derivatives, which are structurally related, exhibit promising antimicrobial, antioxidant, and anti-cancer activities (Bhat et al., 2016).

  • Antiviral Activity : Synthesized heterocyclic compounds related to 1-(5-Methyl-1H-pyrazol-4-yl)ethanone have shown promising antiviral activities against various viruses, including HSV1 and HAV-MBB (Attaby et al., 2006).

  • Insecticidal Evaluation : Pyrazole-based tetrahydropyrimidine derivatives demonstrate significant insecticidal properties, suggesting potential applications in agriculture (Halim et al., 2020).

  • Pain Management Potential : A highly soluble σ1 receptor antagonist synthesized from related compounds shows promising properties for pain management due to its high metabolic stability and antinociceptive effects in mice (Díaz et al., 2020).

Safety And Hazards

“1-(5-Methyl-1H-pyrazol-4-yl)ethanone” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is also classified as a non-combustible solid .

Future Directions

As “1-(5-Methyl-1H-pyrazol-4-yl)ethanone” is a heterocyclic compound, it could potentially be used as a building block in the synthesis of more complex molecules . Heterocyclic compounds are often used in the development of pharmaceuticals and other biologically active compounds . Therefore, future research could focus on exploring the biological activity of “1-(5-Methyl-1H-pyrazol-4-yl)ethanone” and its derivatives.

properties

IUPAC Name

1-(5-methyl-1H-pyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(5(2)9)3-7-8-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITHGUSEVJOZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1H-pyrazol-4-yl)ethanone

CAS RN

105224-04-2
Record name 1-(5-methyl-1H-pyrazol-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of pentane-2,4-dione (10.01 g) and 1,1-dimethoxy-N,N-dimethylmethanamine (12.51 g) was stirred at 80° C. for 1 hr. Tetrahydrofuran (20 mL) was added to the reaction mixture, hydrazine hydrate (7.51 g) was added by small portions under ice-cooling, and the mixture was stirred at room temperature for 30 min. The reaction mixture was allowed to warm to room temperature, ethyl acetate (100 mL) and water (100 mL) were added, and the separated aqueous layer was extracted with ethyl acetate (50 mL×2). The combined organic layers were washed with brine (20 mL) and dried over anhydrous magnesium sulfate. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure to give 1-(5-methyl-1H-pyrazol-4-yl)ethanone (12.40 g) as a colorless oil. This was dissolved in N,N-dimethylformamide (10 mL), bromomethylbenzene (18.80 g) and potassium carbonate (15.20 g) were added and the mixture was stirred at 60° C. for 18 hr. The reaction mixture was allowed to warm to room temperature, ethyl acetate (100 mL) and water (100 mL) were added, and the separated aqueous layer was extracted with ethyl acetate (50 mL×2). The combined organic layers were washed with brine (20 mL) and dried over anhydrous magnesium sulfate. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (9.80 g) as a pale-yellow solid.
Quantity
10.01 g
Type
reactant
Reaction Step One
Quantity
12.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
7.51 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Methyl-1H-pyrazol-4-yl)ethanone

Citations

For This Compound
1
Citations
Y Kar - Biomass and Bioenergy, 2018 - Elsevier
The pyrolysis of almond shell as a biomass feedstock was performed in order to obtain a bio-based feedstock for bio-refineries in a fixed-bed reactor under inert atmosphere (occurred …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.